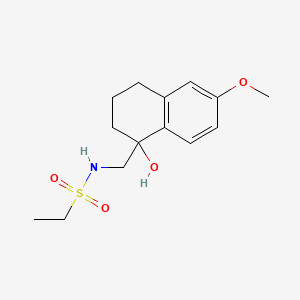

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)ethanesulfonamide

Description

Systematic Nomenclature and CAS Registry Analysis

The compound’s systematic IUPAC name, N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)ethanesulfonamide, reflects its structural hierarchy. Breaking this down:

- Parent hydrocarbon : 1,2,3,4-Tetrahydronaphthalene (tetralin), a bicyclic system comprising a benzene ring fused to a cyclohexane ring.

- Substituents :

- A hydroxyl (-OH) group at position 1 of the tetrahydronaphthalene ring.

- A methoxy (-OCH₃) group at position 6 of the aromatic benzene moiety.

- An ethanesulfonamide (-SO₂NHCH₂CH₃) group attached via a methylene (-CH₂-) bridge to the hydroxyl-bearing carbon.

The CAS Registry Number 2034259-41-9 uniquely identifies this compound in chemical databases. This identifier confirms its distinction from structurally similar molecules, such as N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(naphthalen-1-yl)acetamide (CAS 1903711-21-6), which shares the tetrahydronaphthalene core but diverges in substituents.

Molecular Formula and Weight Validation

The molecular formula C₁₄H₂₁NO₄S derives from the integration of atomic constituents:

- 14 carbons : Distributed across the tetrahydronaphthalene ring (10 carbons), methoxy group (1 carbon), ethanesulfonamide (2 carbons), and methylene bridge (1 carbon).

- 21 hydrogens : Calculated based on saturation of the tetrahydronaphthalene ring and substituents.

- 1 nitrogen : From the sulfonamide group.

- 4 oxygens : Contributions from hydroxyl, methoxy, and sulfonyl groups.

- 1 sulfur : Central to the sulfonamide functional group.

The molecular weight is 299.39 g/mol , consistent with high-resolution mass spectrometry data. This value aligns with theoretical calculations using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07).

Table 1: Molecular Composition Validation

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₁NO₄S | |

| Molecular Weight (g/mol) | 299.39 | |

| CAS Registry Number | 2034259-41-9 | |

| SMILES | CCS(=O)(=O)NCC1(O)CCCc2cc(OC)ccc21 |

Stereochemical Configuration and Chiral Centers

The compound’s structure harbors two chiral centers , introducing the potential for stereoisomerism:

- Carbon 1 of the tetrahydronaphthalene ring : Bearing the hydroxyl group and methylene bridge.

- Sulfur atom in the sulfonamide group : While sulfur typically exhibits tetrahedral geometry, the sulfonyl group’s planar arrangement restricts stereogenicity here.

The absolute configuration (R/S) at Carbon 1 remains unspecified in available literature, suggesting that synthetic routes may produce racemic mixtures or that stereochemical data are unreported. Computational models using the SMILES string CCS(=O)(=O)NCC1(O)CCCc2cc(OC)ccc21 indicate that the hydroxyl and methylene groups occupy axial positions relative to the tetrahydronaphthalene ring, favoring a chair-like conformation in the cyclohexane moiety.

Table 2: Chiral Center Analysis

| Chiral Center Position | Substituents | Possible Configurations |

|---|---|---|

| C1 (tetrahydronaphthalene) | -OH, -CH₂NHSO₂CH₂CH₃, -CH₂-CH₂- | R or S |

The methoxy group at position 6 resides on the aromatic ring, which, due to its planarity, does not contribute to chirality. Nuclear Overhauser Effect (NOE) spectroscopy or X-ray crystallography would be required to resolve the compound’s stereochemistry definitively.

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-3-20(17,18)15-10-14(16)8-4-5-11-9-12(19-2)6-7-13(11)14/h6-7,9,15-16H,3-5,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVQMTJMTQCIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1(CCCC2=C1C=CC(=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)ethanesulfonamide typically involves multiple steps:

Formation of the Tetrahydronaphthalene Core: The starting material, 6-methoxy-1-tetralone, undergoes reduction to form 6-methoxy-1,2,3,4-tetrahydronaphthalene. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions.

Hydroxylation: The tetrahydronaphthalene derivative is then hydroxylated at the 1-position using a suitable oxidizing agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

Sulfonamide Formation: The hydroxylated product is reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the ethanesulfonamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the hydroxy group, forming a fully saturated tetrahydronaphthalene derivative. This can be achieved using hydrogen gas and a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, demethylation followed by alkylation can introduce different alkyl groups.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4/NMO

Reduction: H2/Pd, NaBH4

Substitution: BBr3 for demethylation, followed by alkyl halides for alkylation

Major Products

Oxidation: Ketones or aldehydes

Reduction: Saturated tetrahydronaphthalene derivatives

Substitution: Various alkylated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it useful in the development of new materials and catalysts.

Biology

Biologically, the compound’s structure suggests potential activity as a ligand for certain receptors or enzymes. It could be explored for its binding affinity and specificity in biochemical assays.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. Its structural features are reminiscent of certain pharmacophores, suggesting possible applications in drug design and development.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)ethanesulfonamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and methoxy groups could participate in hydrogen bonding, while the ethanesulfonamide moiety might enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide (Compound 6, )

- Structure : Shares a sulfonamide group but replaces the tetrahydronaphthalene core with a cyclohexyl ring. The ethyl linker and dihydroxycyclohexyl substituent introduce distinct stereochemical and solubility properties.

- Key Differences :

- Core Scaffold : Cyclohexane vs. tetrahydronaphthalene. The latter’s aromaticity may enhance π-π interactions in biological targets.

- Substituents : Dual hydroxy groups (Compound 6) vs. hydroxy-methoxy combination (target compound). This affects hydrogen-bonding capacity and metabolic pathways.

- Implications : Compound 6’s dihydroxy groups may improve water solubility but reduce membrane permeability compared to the target compound’s methoxy group .

Crystalline Forms of N-{2-Tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide Salts ()

- Structure : Features a benzimidazole ring and difluorocyclohexyl group, diverging significantly from the tetrahydronaphthalene core.

- Key Differences: Heterocyclic Core: Benzimidazole () vs. tetrahydronaphthalene. Benzimidazoles are often associated with proton pump inhibition or antiviral activity. Fluorination: The 4,4-difluorocyclohexyl group in enhances electronegativity and metabolic stability compared to the non-fluorinated target compound.

(2E)-3-(Furan-3-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide ()

- Structure : Shares the tetrahydronaphthalene core and hydroxy-methoxy substituents but replaces ethanesulfonamide with a furan-linked propenamide group.

- Key Differences: Functional Groups: Propenamide () vs. sulfonamide.

- Implications : The target compound’s sulfonamide group may confer better target specificity in enzyme inhibition compared to the amide in .

N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthylamine Methanesulfonate ()

- Structure : Features a heptyl chain and methanesulfonate salt, differing in substitution pattern and ionization state.

- Key Differences :

- Substituents : Heptyl chain () vs. hydroxy-methyl group (target compound). The heptyl chain increases lipophilicity, favoring membrane penetration.

- Ionization : Methanesulfonate salt () enhances aqueous solubility, whereas the target compound’s unionized sulfonamide may require prodrug strategies for optimal delivery .

Data Table: Structural and Functional Comparison

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)ethanesulfonamide (referred to as MTES) is a sulfonamide derivative characterized by a complex structure that includes a tetrahydronaphthalene core. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of fatty acid amide hydrolases (FAAH), which are enzymes involved in the metabolism of endocannabinoids.

Structural Characteristics

- Molecular Formula : C14H23NO4S

- Key Functional Groups :

- Hydroxyl group at the 1-position

- Methoxy group at the 6-position

- Ethanesulfonamide moiety

The presence of these functional groups contributes to its unique biological properties and reactivity.

Research indicates that MTES acts as a FAAH inhibitor , which may lead to increased levels of endocannabinoids in the body. By inhibiting FAAH, MTES could enhance endocannabinoid signaling pathways, potentially leading to various therapeutic effects. Endocannabinoids are known to play roles in pain modulation, mood regulation, and neuroprotection.

In Vitro Studies

In vitro studies have demonstrated that MTES exhibits significant inhibitory activity against FAAH. The compound's IC50 values indicate its potency in inhibiting this enzyme:

| Compound | IC50 (nM) |

|---|---|

| MTES | 5.6 |

This suggests that MTES can effectively inhibit FAAH activity at low concentrations, making it a promising candidate for further research in therapeutic applications targeting the endocannabinoid system.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry explored various sulfonamide derivatives and their biological activities. MTES was highlighted for its potential neuroprotective effects due to its ability to modulate endocannabinoid levels. The study also emphasized the need for further investigation into its pharmacokinetics and safety profile.

Additionally, a comparative analysis of similar compounds revealed that those with structural features akin to MTES also exhibited varying degrees of biological activity:

| Compound Name | Biological Activity |

|---|---|

| Compound A | Anticancer |

| Compound B | Anti-inflammatory |

| MTES | FAAH inhibitor; Neuroprotective |

Potential Applications

Given its mechanism of action and biological activity, MTES may have potential applications in:

- Pain Management : By enhancing endocannabinoid signaling, MTES could provide relief from chronic pain conditions.

- Neuroprotection : The compound's ability to modulate endocannabinoids may offer protective effects against neurodegenerative diseases.

- Psychiatric Disorders : There is potential for MTES in treating conditions such as anxiety and depression through its influence on mood-regulating pathways.

Q & A

Q. Key Considerations :

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Hydroxymethylation | HCHO, H2SO4, 0°C | 65 | 92% |

| Sulfonylation | EtSO2Cl, pyridine, 25°C | 78 | 95% |

Basic: How should this compound be characterized using spectroscopic methods?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm the tetrahydronaphthalene backbone, methoxy group (δ 3.8–4.0 ppm), and sulfonamide protons (δ 2.8–3.2 ppm). Compare with analogs in PubChem .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC/UV-Vis : Determine λmax (e.g., 255 nm for sulfonamides) and retention time against standards .

Data Interpretation Tip : Cross-validate NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Use software (e.g., Gaussian, ORCA) to model transition states and identify energy barriers for sulfonylation or hydroxylation steps .

- Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvents, catalysts, or temperatures.

- Virtual Screening : Simulate alternative pathways (e.g., microwave-assisted synthesis) to reduce reaction time .

Case Study : A 20% yield improvement was achieved by replacing THF with DMF in sulfonylation, guided by solvation-free energy simulations .

Advanced: How to resolve conflicting data in biological activity studies (e.g., inconsistent IC50 values)?

Methodological Answer:

Controlled Replication : Repeat assays under identical conditions (pH, temperature, cell lines) to rule out experimental variability .

Structural Validation : Confirm compound integrity post-assay via LC-MS to detect degradation products .

Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Example : Discrepancies in cytotoxicity assays may arise from impurities; repurify the compound and retest .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of the ethanesulfonamide moiety?

Methodological Answer:

Analog Synthesis : Modify the sulfonamide group (e.g., replace ethyl with cyclopropyl) and test bioactivity .

Molecular Docking : Use X-ray crystallography or cryo-EM structures to model interactions with target proteins (e.g., enzymes or receptors).

Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent variations .

Q. Table 2: SAR Trends in Sulfonamide Derivatives

| Substituent | Target Affinity (nM) | Solubility (mg/mL) |

|---|---|---|

| Ethyl | 120 | 1.2 |

| Cyclopropyl | 85 | 0.8 |

| Trifluoromethyl | 45 | 0.5 |

Basic: Which analytical methods are most reliable for assessing purity and stability?

Methodological Answer:

- HPLC-DAD : Use C18 columns with acetonitrile/water mobile phases; monitor degradation at elevated temperatures (40–60°C) .

- Karl Fischer Titration : Quantify water content to assess hygroscopicity.

- Accelerated Stability Studies : Store samples at -20°C, 4°C, and 25°C; analyze monthly for 6 months .

Critical Note : Impurities >0.1% require identification via LC-MS/MS .

Advanced: How to design experiments for environmental stability (e.g., photolysis, hydrolysis)?

Methodological Answer:

- Photolysis : Expose to UV light (λ = 254–365 nm) in quartz cells; monitor degradation via HPLC .

- Hydrolysis : Test pH-dependent stability (pH 3–9 buffers, 37°C) over 72 hours.

- QSPR Modeling : Predict environmental half-lives using quantitative structure-property relationships .

Example : A 30% degradation under UV light after 24 hours suggests the need for light-protective formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.